![molecular formula C14H20N2 B2583308 [3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287342-88-3](/img/structure/B2583308.png)
[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a chemical compound with the molecular formula C14H20N2. It is a derivative of bicyclo[1.1.1]pentane (BCP), a unique structure that exhibits diverse chemistry .
Synthesis Analysis
The synthesis of BCP derivatives involves a continuous flow process to generate [1.1.1]propellane, which can then be derivatized into various BCP species . This process can provide an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis
The molecular structure of “this compound” is based on the BCP structure, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . The compound also contains a hydrazine group and a propan-2-ylphenyl group attached to the BCP structure.Chemical Reactions Analysis
The chemical reactions involving BCP derivatives typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines . A continuous photochemical transformation of [1.1.1]propellane into valuable BCPs bearing mixed ester/acyl chloride moieties has also been developed .Safety and Hazards
The safety and hazards associated with “[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” are not specified in the available resources. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Orientations Futures
The future directions for the research and development of BCP derivatives like “[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” could involve expanding the frontiers of contemporary medicinal chemistry . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .
Propriétés
IUPAC Name |
[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-10(2)11-5-3-4-6-12(11)13-7-14(8-13,9-13)16-15/h3-6,10,16H,7-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSASTAROAPBUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
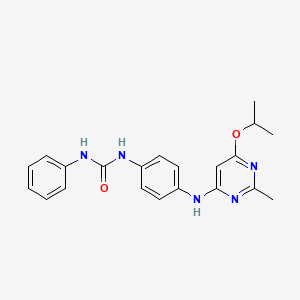
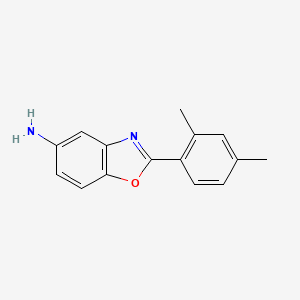

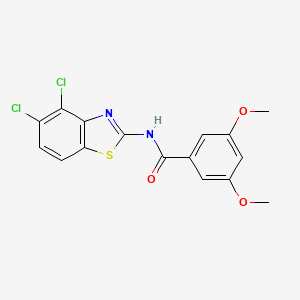
![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B2583235.png)
![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2583238.png)


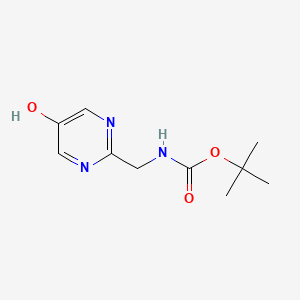
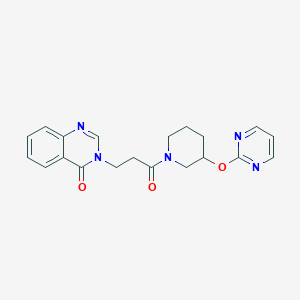
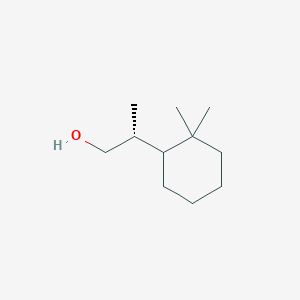
![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)
